[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-
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Overview
Description
[1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl-: is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by a biphenyl core with a carbonyl chloride group at the 4-position and a heptyl group at the 4’-position. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acid chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products:
Substitution Reactions: Amides, esters, and thioesters.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemistry:
Liquid Crystals: [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- is used in the synthesis of liquid crystals for display technologies.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the development of new drugs due to its ability to form stable derivatives with biological activity.
Industry:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives depending on the nucleophile used. The biphenyl core provides stability and rigidity to the molecule, enhancing its reactivity and utility in different applications .
Comparison with Similar Compounds
- [1,1’-Biphenyl]-4-carbonyl chloride, 4’-hexyl-
- [1,1’-Biphenyl]-4-carbonyl chloride, 4’-octyl-
- [1,1’-Biphenyl]-4-carbonyl chloride, 4’-pentyl-
Uniqueness:
- Chain Length: The heptyl group in [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- provides a unique balance between hydrophobicity and reactivity compared to shorter or longer alkyl chains .
- Reactivity: The presence of the carbonyl chloride group makes it highly reactive towards nucleophiles, allowing for the formation of a wide range of derivatives .
Properties
CAS No. |
58573-87-8 |
---|---|
Molecular Formula |
C20H23ClO |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-(4-heptylphenyl)benzoyl chloride |
InChI |
InChI=1S/C20H23ClO/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22/h8-15H,2-7H2,1H3 |
InChI Key |
WTVDKDFDBJREGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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